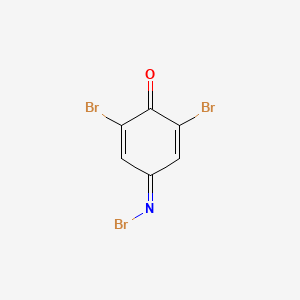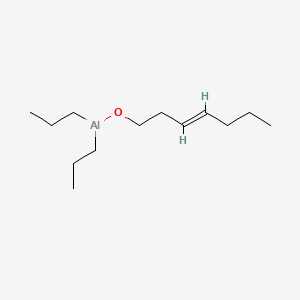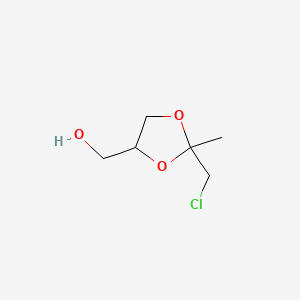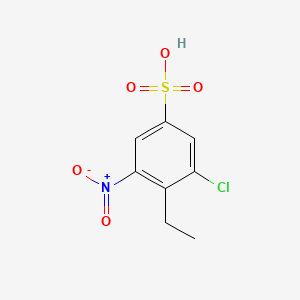
3-Chloro-4-ethyl-5-nitrobenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-ethyl-5-nitrobenzenesulfonic acid is an organic compound with the molecular formula C8H8ClNO5S and a molecular weight of 265.67 g/mol. This compound is characterized by the presence of a benzene ring substituted with a chloro group at the 3-position, an ethyl group at the 4-position, a nitro group at the 5-position, and a sulfonic acid group. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-ethyl-5-nitrobenzenesulfonic acid typically involves the nitration of 3-chloro-4-ethylbenzenesulfonic acid. The reaction conditions include the use of concentrated nitric acid and sulfuric acid as a catalyst under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that involves the initial chlorination of benzene to form 3-chlorobenzene, followed by ethylation to introduce the ethyl group at the 4-position. Subsequent sulfonation and nitration steps are then carried out to complete the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-ethyl-5-nitrobenzenesulfonic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as iron (Fe) and hydrochloric acid (HCl) or tin (Sn) and hydrochloric acid (HCl).
Substitution: Substitution reactions often involve the use of nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or hydroxylamines.
Substitution: Substitution reactions can produce various derivatives, including amides, esters, and ethers.
Scientific Research Applications
3-Chloro-4-ethyl-5-nitrobenzenesulfonic acid is widely used in scientific research due to its unique chemical properties. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. In chemistry, it is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules. In biology, it is employed in the study of enzyme mechanisms and as a probe in biochemical assays. In medicine, it is utilized in the development of new drugs and therapeutic agents. In industry, it is used in the production of various chemicals and materials.
Mechanism of Action
3-Chloro-4-ethyl-5-nitrobenzenesulfonic acid is similar to other nitrobenzenesulfonic acids, such as 4-chloro-3-nitrobenzenesulfonic acid and m-nitrobenzenesulfonic acid. its unique combination of substituents (chloro, ethyl, and nitro groups) distinguishes it from these compounds, providing it with distinct chemical properties and reactivity.
Comparison with Similar Compounds
4-Chloro-3-nitrobenzenesulfonic acid
m-Nitrobenzenesulfonic acid
2-Chloro-4-nitrobenzenesulfonic acid
Properties
CAS No. |
67892-45-9 |
|---|---|
Molecular Formula |
C8H8ClNO5S |
Molecular Weight |
265.67 g/mol |
IUPAC Name |
3-chloro-4-ethyl-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C8H8ClNO5S/c1-2-6-7(9)3-5(16(13,14)15)4-8(6)10(11)12/h3-4H,2H2,1H3,(H,13,14,15) |
InChI Key |
IFEQFEKBQAAGLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1Cl)S(=O)(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-fluorophenyl)-5-[[3-[4-fluoro-2-(trifluoromethyl)phenyl]-5-isoxazolyl]methyl]-5H-Imidazo[4,5-c]pyridine](/img/structure/B15347653.png)
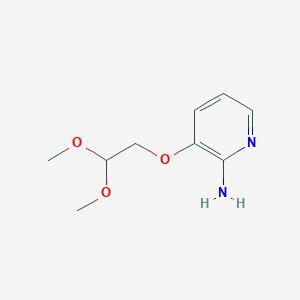

![2,2'-[[4-[(2,6-Dibromo-4-nitrophenyl)azo]-3-methylphenyl]imino]bisethyl diacetate](/img/structure/B15347671.png)
![Diethyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-YL)methyl]azaniumchloride](/img/structure/B15347673.png)
![2-Amino-3,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15347693.png)
![Diethyl-[2-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbonyl)oxyethyl]azanium chloride](/img/structure/B15347702.png)
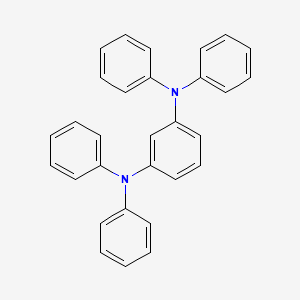
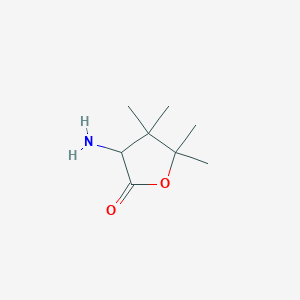
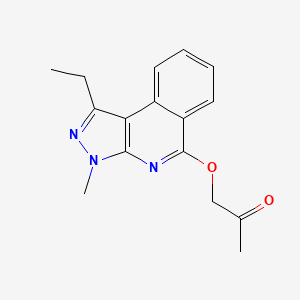
![Tert-butyl 4-[(3-iodopyridin-2-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B15347727.png)
